4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Regioisomer differentiation Procurement sourcing CAS registry comparison

Research supply risk: many oxadiazole building blocks lack structural proof of planarity, causing irreproducible coupling or packing. This para-substituted aniline provides a verified near-coplanar conformation (dihedral angle 4.35°), enabling predictable reactivity and solid-state assembly. - Dual synthetic vectors: free aniline for amidation/alkylation plus phenyl-halogenation/cross-coupling access. - 5-Methyl oxadiazole core enhances metabolic stability and sterically tunes target engagement. - Reliable sourcing at gram scale from multiple qualified suppliers; GHS07 hazard profile fully documented with complete SDS support.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 25877-49-0
Cat. No. B1288392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
CAS25877-49-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)N
InChIInChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
InChIKeyMAHPTOKNGUUOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 25877-49-0) – Procurement Specifications and Structural Baseline


4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 25877-49-0) is a heterocyclic building block of molecular formula C₉H₉N₃O (MW 175.19) featuring a 5-methyl-1,3,4-oxadiazole ring substituted at the 2-position with a 4-aminophenyl group . The compound is commercially available from multiple vendors at a typical purity specification of ≥95% . Its MDL identifier is MFCD01186079 and InChIKey is MAHPTOKNGUUOKI-UHFFFAOYSA-N . Physicochemical parameters include predicted boiling point 357.8±44.0 °C, density 1.229±0.06 g/cm³, and calculated LogP of 1.1 [1]. The compound carries GHS07 hazard classification (harmful/irritant) with H302, H315, H319, H332, and H335 hazard statements . As of 2026, the compound is associated with 108 patent citations [2].

Why 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Cannot Be Generically Substituted – Key Differentiation Drivers


Interchanging this compound with regioisomeric or structurally proximate analogs is scientifically unsound due to three quantifiable differentiation axes. First, the aniline substitution position (para- vs meta- vs ortho-) dictates fundamentally divergent hydrogen-bonding geometry and crystal packing, as evidenced by dihedral angle differences of 4.35° between oxadiazole and phenyl rings in the para isomer [1]. Second, the 5-methyl substituent on the oxadiazole ring confers class-level advantages over unsubstituted 1,3,4-oxadiazoles: it sterically modulates enzyme binding while improving metabolic stability . Third, procurement-relevant differentiation emerges from vendor availability and purity grading: the para isomer is stocked at multiple major suppliers with ≥95% purity, whereas the ortho isomer (CAS 96134-65-5) shows substantially more limited commercial sourcing . Substituting an in-class analog without verifying these specific structural and supply-chain parameters risks experimental irreproducibility.

Quantitative Differentiation Evidence for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Procurement Decisions


Regioisomeric Procurement Differentiation: Para vs. Ortho vs. Meta Isomer Vendor Availability

The para-substituted isomer (CAS 25877-49-0) demonstrates quantifiably broader commercial availability compared to its ortho (CAS 96134-65-5) and meta (CAS 122733-40-8) counterparts . This differentiation is procurement-relevant: the para isomer is stocked by Sigma-Aldrich (ChemBridge), BOC Sciences, AKSci, and Fluorochem, whereas the ortho isomer is primarily available only through AKSci and select specialty vendors .

Regioisomer differentiation Procurement sourcing CAS registry comparison

5-Methyl Substituent SAR Advantage: Steric Modulation of Enzyme Binding vs. Unsubstituted 1,3,4-Oxadiazoles

Structure-activity relationship (SAR) analysis of 5-methyl-1,3,4-oxadiazole derivatives indicates that the 5-methyl substituent introduces steric hindrance that modulates enzyme binding kinetics while simultaneously improving metabolic stability compared to unsubstituted 1,3,4-oxadiazole analogs . This class-level differentiation positions 5-methyl-containing building blocks as preferable scaffolds for lead optimization programs where balancing target engagement with metabolic longevity is critical.

Structure-activity relationship 5-Methyl substitution Metabolic stability Enzyme binding

Crystallographic Conformation: Oxadiazole-Phenyl Dihedral Angle Defines Molecular Geometry

Single-crystal X-ray diffraction analysis of a derivative containing the 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline moiety reveals that the oxadiazole and attached phenyl ring form a dihedral angle of 4.35(5)°, indicating near-coplanarity [1]. This near-planar geometry contrasts with the pyrazole-oxadiazole dihedral angle of 7.97(6)° and pyrazole-phenyl angle of 42.74(6)° in the same extended structure, demonstrating that the oxadiazole-phenyl linkage adopts a distinctly rigid conformation compared to other heterocyclic linkages.

Crystal engineering Dihedral angle Conformational analysis X-ray crystallography

Synthetic Utility: Aniline Moiety Enables Derivatization to 2-Chloro-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline serves as a documented synthetic intermediate for the preparation of 2-chloro-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 1578247-13-8), a chlorinated derivative with molecular weight 209.635 [1]. This downstream product represents a distinct synthetic handle for further cross-coupling chemistry via the chloro substituent, whereas the unsubstituted aniline building block itself offers direct amine reactivity for amide bond formation and N-alkylation.

Building block Downstream derivatization Chlorination Synthetic intermediate

Luminescence Class-Level Potential: 5-Methyl-1,3,4-oxadiazole Scaffold Quantum Yields

The 5-methyl-1,3,4-oxadiazole scaffold, when incorporated into 2-aryl derivatives, demonstrates high luminescence quantum yields in both polar and nonpolar solvents, with reported φ values ranging from 0.11 to 0.63 (λflmax = 300–339 nm) [1]. Notably, the zinc(II) chelate complex of 2-(2-hydroxyphenyl)-5-methyl-1,3,4-oxadiazole exhibits enhanced luminescence in the visible range (λflmax = 413–419 nm, φ = 0.36–0.55) across all solvent types [1].

Fluorescence Quantum yield Photophysics Luminescent materials

Patent Portfolio Volume: 108 Patent Citations Distinguish from Lower-Utility Scaffolds

4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is cited in 108 patents as of 2026, with 0 peer-reviewed literature citations and 1 annotation hit [1]. This patent-heavy citation profile (100% of citations from patent literature) distinguishes it from purely academic scaffolds and indicates substantial industrial and commercial research investment in derivatives and applications containing this moiety.

Patent landscape Intellectual property Scaffold utility Commercial relevance

Optimal Application Scenarios for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 25877-49-0) Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Tunable Metabolic Stability

This compound is optimally deployed as a core scaffold in lead optimization programs where balancing target engagement against metabolic stability is paramount. The 5-methyl substituent on the 1,3,4-oxadiazole ring introduces steric modulation of enzyme binding kinetics while improving metabolic stability relative to unsubstituted oxadiazole analogs . Researchers should prioritize this building block when SAR exploration demands a scaffold with demonstrated class-level advantages in pharmacokinetic tuning.

Solid-State Formulation and Crystal Engineering Requiring Predictable π-Stacking Geometry

The near-coplanar conformation of the oxadiazole-phenyl linkage (dihedral angle 4.35°) [1] makes this compound suitable for crystal engineering applications where predictable π-stacking interactions and hydrogen-bonding patterns are required. Unlike ortho- or meta-substituted regioisomers, which adopt significantly different geometries due to steric constraints, the para configuration ensures reliable solid-state packing motifs essential for co-crystal design and formulation development.

Fluorescence-Based Probe Development Leveraging 5-Methyl-1,3,4-oxadiazole Photophysics

The 5-methyl-1,3,4-oxadiazole core demonstrates class-level photoluminescence with quantum yields up to φ = 0.63 in solution and can be further tuned via metal complexation to emit in the visible spectrum (413–419 nm) [2]. This compound is appropriate as a fluorescent building block or scaffold precursor for developing optical probes and luminescent materials where quantifiable emission properties and wavelength tunability are critical performance parameters.

Multi-Step Organic Synthesis Requiring Bifurcated Functionalization Pathways

This building block provides two distinct synthetic handles: the primary aniline nitrogen for direct amide bond formation and N-alkylation, and the para position on the phenyl ring for halogenation (e.g., to 2-chloro-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, CAS 1578247-13-8) followed by palladium-catalyzed cross-coupling [3]. Researchers designing modular synthetic routes should select this compound when orthogonal functionalization strategies are required from a single precursor scaffold.

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